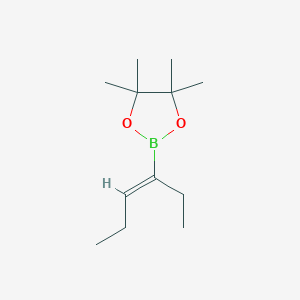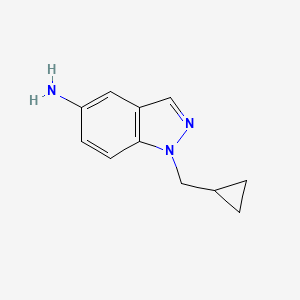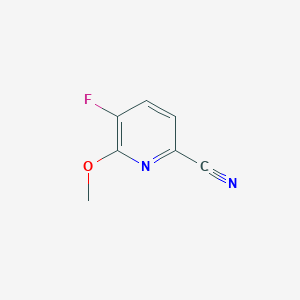![molecular formula C14H14N4O2S B13974212 8-Cyclopentyl-2-(methylsulfinyl)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13974212.png)
8-Cyclopentyl-2-(methylsulfinyl)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Cyclopentyl-7,8-dihydro-2-(methylsulfinyl)-7-oxopyrido[2,3-d]pyrimidine-6-carbonitrile is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a cyclopentyl group, a pyrido[2,3-d]pyrimidine core, and a methylsulfinyl substituent. It has garnered interest due to its potential as a kinase inhibitor, particularly in cancer research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Cyclopentyl-7,8-dihydro-2-(methylsulfinyl)-7-oxopyrido[2,3-d]pyrimidine-6-carbonitrile typically involves multiple steps. One common method starts with the oxidation of a methylthio group to a methylsulfinyl group using m-chloroperbenzoic acid (m-CPBA). This is followed by nucleophilic substitution reactions to introduce the cyclopentyl group and other substituents . The reaction conditions often involve the use of solvents like N,N-dimethylformamide (DMF) and bases such as sodium hydride (NaH) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. These methods often utilize readily available starting materials and reagents, and the reactions are optimized for high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
8-Cyclopentyl-7,8-dihydro-2-(methylsulfinyl)-7-oxopyrido[2,3-d]pyrimidine-6-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a methylsulfinyl group using oxidizing agents like m-CPBA.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.
Substitution: Nucleophilic substitution reactions are commonly employed to introduce different substituents onto the pyrido[2,3-d]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include m-CPBA for oxidation, sodium hydride (NaH) for deprotonation, and various alkyl halides for substitution reactions. The reactions are typically carried out in solvents like DMF at temperatures ranging from room temperature to 100°C .
Major Products
The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidine derivatives, which can be further modified to enhance their biological activity .
科学的研究の応用
8-Cyclopentyl-7,8-dihydro-2-(methylsulfinyl)-7-oxopyrido[2,3-d]pyrimidine-6-carbonitrile has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
作用機序
The mechanism of action of 8-Cyclopentyl-7,8-dihydro-2-(methylsulfinyl)-7-oxopyrido[2,3-d]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets, such as cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5) . By inhibiting these kinases, the compound can induce apoptosis in tumor cells and disrupt cell cycle progression . This makes it a promising candidate for cancer therapy.
類似化合物との比較
Similar Compounds
8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile: This compound is structurally similar and also exhibits kinase inhibitory activity.
6-Bromo-8-cyclopentyl-5-methyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H): Another related compound with potential biological activity.
Uniqueness
What sets 8-Cyclopentyl-7,8-dihydro-2-(methylsulfinyl)-7-oxopyrido[2,3-d]pyrimidine-6-carbonitrile apart is its specific combination of functional groups, which confer unique reactivity and biological activity. Its ability to inhibit multiple kinases makes it a versatile tool for research and potential therapeutic applications .
特性
分子式 |
C14H14N4O2S |
|---|---|
分子量 |
302.35 g/mol |
IUPAC名 |
8-cyclopentyl-2-methylsulfinyl-7-oxopyrido[2,3-d]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C14H14N4O2S/c1-21(20)14-16-8-10-6-9(7-15)13(19)18(12(10)17-14)11-4-2-3-5-11/h6,8,11H,2-5H2,1H3 |
InChIキー |
YXIXMOSBXGFPRA-UHFFFAOYSA-N |
正規SMILES |
CS(=O)C1=NC=C2C=C(C(=O)N(C2=N1)C3CCCC3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Oxabicyclo[4.1.0]hepta-2,4-diene-3-carbonitrile](/img/structure/B13974137.png)

![4-Bromo-1,6-dihydro-6-methyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrazolo[3,4-c]pyridin-7-one](/img/structure/B13974155.png)




![7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonyl chloride](/img/structure/B13974180.png)





